N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Description

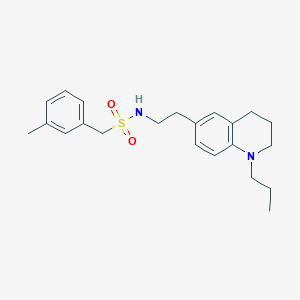

N-(2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a propyl group at the 1-position and a methanesulfonamide moiety linked via an ethyl chain to the 6-position of the quinoline ring.

Properties

IUPAC Name |

1-(3-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2S/c1-3-13-24-14-5-8-21-16-19(9-10-22(21)24)11-12-23-27(25,26)17-20-7-4-6-18(2)15-20/h4,6-7,9-10,15-16,23H,3,5,8,11-14,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQHSWWEMOWTHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)CC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 324.5 g/mol. The compound features a sulfonamide group which is known for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 324.5 g/mol |

| Structure | Structure |

The biological activity of this compound can be attributed to its interaction with various biological targets. The sulfonamide moiety can inhibit specific enzymes by mimicking natural substrates. This inhibition disrupts biochemical pathways that may be involved in disease processes.

Potential Targets

- Enzymatic Inhibition : The sulfonamide group can inhibit the activity of carbonic anhydrases and other enzymes.

- Receptor Modulation : The tetrahydroquinoline structure may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Antitumor Activity

Recent studies have suggested that compounds with similar structures show promise as antitumor agents. The ability to modulate cellular pathways could lead to apoptosis in cancer cells.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various sulfonamides against Gram-positive and Gram-negative bacteria. While this compound was not directly tested, its structural analogs demonstrated significant activity against resistant strains .

- Antitumor Mechanisms : In vitro studies on related compounds revealed that they induce cell cycle arrest and apoptosis in cancer cell lines. These findings suggest that this compound could share similar mechanisms .

- Neuropharmacological Effects : Given the tetrahydroquinoline structure's association with neuroactive properties in other compounds, preliminary research indicates potential effects on neurotransmitter systems. Further investigation is required to elucidate these effects .

Comparison with Similar Compounds

Target Compound :

- Core: 1,2,3,4-Tetrahydroquinoline with a 1-propyl substituent.

- Linker : Ethyl chain at the 6-position.

- Terminal Group : m-Tolyl methanesulfonamide.

Analog 1: 6-Amino-1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-3,4-Dihydroquinolin-2(1H)-one (24)

- Core: 3,4-Dihydroquinolin-2(1H)-one (lacking the fully saturated tetrahydroquinoline ring).

- Linker : Ethyl chain with a pyrrolidinyl substituent.

- Terminal Group: Amino group at the 6-position.

- Synthesis : Hydrogenation of a nitro precursor (72.9% yield).

Analog 2: N-(1-(2-(Dimethylamino)ethyl)-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Thiophene-2-Carboximidamide (26)

- Core: 1,2,3,4-Tetrahydroquinolin-2-one.

- Linker: Ethyl chain with dimethylamino substituent.

- Terminal Group : Thiophene-2-carboximidamide.

- Synthesis : Reaction with methylthio thioimidate hydroiodide (56% yield).

Analog 3 : A61603 (N-(5-[4,5-Dihydro-1H-Imidazol-2-yl]-2-Hydroxy-5,6,7,8-Tetrahydronaphthalen-1-yl)Methanesulfonamide Hydrochloride)

- Core : Tetrahydronaphthalene with a dihydroimidazolyl group.

- Terminal Group : Methanesulfonamide.

- Activity: α1A-Adrenoceptor agonist.

Key Differences :

- The target compound employs a fully saturated tetrahydroquinoline core, whereas analogs like 24 and 26 feature ketone or carboximidamide groups, altering electronic properties.

- The m-tolyl sulfonamide in the target contrasts with thiophene carboximidamide (26) or amino groups (24), impacting polarity and receptor interaction.

- A61603 shares the methanesulfonamide group but uses a tetrahydronaphthalene core, demonstrating how core structure dictates target selectivity.

Physicochemical and Pharmacokinetic Properties

Observations :

- The target compound exhibits higher molecular weight and logP than A61603 , suggesting reduced aqueous solubility but enhanced membrane permeability.

- Analog 24’s amino group and Analog 26’s thiophene moiety increase polarity compared to the target’s m-tolyl group.

Inferences :

- However, the tetrahydroquinoline core could shift selectivity toward other GPCR subtypes.

- Analog 26 ’s thiophene group is associated with kinase inhibition in other contexts, highlighting how terminal group modifications diversify applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.